molecular formula C21H29ClO2 B13731913 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione CAS No. 4594-30-3

6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione

Cat. No.: B13731913
CAS No.: 4594-30-3
M. Wt: 348.9 g/mol
InChI Key: ICTXWOSKTZKFBH-XHOBZQISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of a chlorine atom at the 6beta position and a double bond between the 4th and 5th carbon atoms in the pregnane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione typically involves the chlorination of a suitable steroid precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce saturated steroids .

Scientific Research Applications

6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as inflammation, metabolism, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione: Characterized by the presence of a chlorine atom at the 6beta position.

    6beta-Fluoro-9beta,10alpha-pregn-4-ene-3,20-dione: Similar structure but with a fluorine atom instead of chlorine.

    6beta-Bromo-9beta,10alpha-pregn-4-ene-3,20-dione: Contains a bromine atom at the 6beta position.

Uniqueness

This compound is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

4594-30-3

Molecular Formula

C21H29ClO2

Molecular Weight

348.9 g/mol

IUPAC Name

(6R,8S,9R,10S,13S,14S,17S)-17-acetyl-6-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29ClO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17+,19+,20+,21-/m0/s1

InChI Key

ICTXWOSKTZKFBH-XHOBZQISSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@@]34C)Cl)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.